molecular formula C22H38O5 B1676603 Misoprostol CAS No. 59122-46-2

Misoprostol

Cat. No. B1676603
CAS RN: 59122-46-2
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-URPKTTJQSA-N
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Description

Misoprostol is a synthetic prostaglandin E1 (PGE1) analogue . It is used to prevent and treat stomach and duodenal ulcers, induce labor, cause an abortion, and treat postpartum bleeding due to poor contraction of the uterus . It is taken by mouth when used to prevent gastric ulcers in people taking nonsteroidal anti-inflammatory drugs (NSAIDs) .


Synthesis Analysis

Misoprostol is a synthetic prostaglandin which is related structurally to naturally occurring prostaglandin E1 (PGE1). PGE1 has long been recognized as an effective inhibitor of gastric acid secretion when administered intravenously . The major structural alteration of PGE1 was the relocation of the 15-hydroxy group to the adjacent 16-position. This important modification significantly reduced typical prostaglandin side-effects such as diarrhea, yet retained full antisecretory potency and also provided a degree of oral activity .


Molecular Structure Analysis

The primary differences between misoprostol and endogenous PGE1 are the relocation of the 15-hydroxy group to the adjacent 16 position and the addition of a methyl group at the same position .


Chemical Reactions Analysis

The chemical analysis using liquid chromatography mass spectrometry on the tablets samples showed possible presence of misoprostol .


Physical And Chemical Properties Analysis

The stability of misoprostol oil is significantly improved in a hydroxypropyl methylcellulose (HPMC) dispersion . The physical state of misoprostol oil in HPMC films was investigated using differential scanning calorimetry (DSC), dynamic mechanical analysis (DMA), and transmission IR (TIR) .

Mechanism of Action

Target of Action

Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1). It primarily targets prostaglandin E1 receptors on parietal cells in the stomach and myometrial cells in the uterus . In the stomach, these receptors play a crucial role in the secretion of gastric acid, while in the uterus and cervix, they influence the strength and frequency of contractions and cervical tone .

Mode of Action

Misoprostol’s interaction with its targets leads to a series of changes. In the stomach, it reduces gastric acid secretion by inhibiting adenylate cyclase via G-protein coupled receptor-mediated action, leading to decreased intracellular cyclic AMP levels and decreased proton pump activity at the apical surface of the parietal cell . In the uterus, misoprostol causes strong myometrial contractions leading to the expulsion of tissue .

Biochemical Pathways

Misoprostol affects several biochemical pathways. It increases mucus and bicarbonate secretion and thickens the mucosal bilayer, enabling the mucosa to generate new cells . It also stimulates nitric oxide (NO) release, which in turn increases prostaglandin production during inflammation .

Pharmacokinetics

Misoprostol is extensively absorbed and rapidly converted by de-esterification to its active metabolite, misoprostol acid . Further metabolic conversion occurs via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to the prostaglandin F analogs . The elimination half-life is 20-40 minutes, and it is primarily excreted in urine . The route of administration significantly impacts the bioavailability of misoprostol .

Result of Action

The action of misoprostol results in several molecular and cellular effects. In the stomach, it protects the gastric mucosa from NSAID-induced ulcers by reducing gastric acid secretion . In the uterus, it induces labor, causes abortion, and treats postpartum bleeding due to poor contraction of the uterus . It also causes cervical ripening with softening and dilation of the cervix .

Action Environment

The action, efficacy, and stability of misoprostol can be influenced by various environmental factors. For instance, the route of administration can significantly impact its bioavailability and effectiveness . Moreover, the physiological state of the patient, such as pregnancy, can also affect the drug’s action .

Safety and Hazards

Misoprostol is known to cause adverse reproductive effects in males and/or females. It may cause congenital malformation in the fetus. It may cause eye, skin, or respiratory system irritation. It may cause gastrointestinal disturbances, nausea, and vomiting. It may impair fertility .

Future Directions

While Misoprostol has been used effectively for various medical conditions, there is ongoing research to explore its potential uses and improve its efficacy. For instance, studies are being conducted to compare the effect of oral misoprostol with vaginal misoprostol to induce labor .

properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-URPKTTJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020897
Record name Misoprostol
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Misoprostol
Source Human Metabolome Database (HMDB)
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Solubility

1.6mg/mL, Water-soluble, 1.64e-02 g/L
Record name Misoprostol
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Record name Misoprostol
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Misoprostol is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach to reduce gastric acid secretion. Mucus and bicarbonate secretion are also increased along with thickening of the mucosal bilayer so the mucosa can generate new cells. Misoprostol binds to smooth muscle cells in the uterine lining to increase the strength and frequency of contractions as well as degrade collagen and reduce cervical tone., Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate., Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output.
Record name Misoprostol
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Product Name

Misoprostol

Color/Form

Light yellow oil, Viscous liquid

CAS RN

59122-46-2
Record name Misoprostol
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Record name Misoprostol [USAN:USP:INN:BAN:JAN]
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Record name MISOPROSTOL
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Record name MISOPROSTOL
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Record name Misoprostol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261-263
Record name Misoprostol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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